4-bromo-N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide
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Overview
Description
4-bromo-N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide is a synthetic organic compound that belongs to the class of quinoline derivatives This compound is characterized by the presence of a bromine atom at the 4th position of the benzamide group and a cyclopropanecarbonyl group attached to the quinoline ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes:
Formation of the Quinoline Core: The quinoline core can be synthesized through a Pfitzinger reaction, where an isatin derivative reacts with a ketone in the presence of a base.
Introduction of the Cyclopropanecarbonyl Group: The cyclopropanecarbonyl group can be introduced via a Friedel-Crafts acylation reaction using cyclopropanecarbonyl chloride and an appropriate catalyst.
Bromination: The bromine atom is introduced at the 4th position of the benzamide group through a bromination reaction using bromine or a brominating agent like N-bromosuccinimide (NBS).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
4-bromo-N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Oxidation Reactions: The compound can undergo oxidation reactions to form quinoline N-oxides using oxidizing agents like m-chloroperbenzoic acid (m-CPBA).
Common Reagents and Conditions
Bromination: N-bromosuccinimide (NBS) in the presence of light or radical initiators.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Oxidation: m-Chloroperbenzoic acid (m-CPBA) in dichloromethane.
Major Products Formed
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Reduction: Formation of the corresponding alcohol.
Oxidation: Formation of quinoline N-oxides.
Scientific Research Applications
4-bromo-N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-bromo-N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound may act by:
Binding to Enzymes: Inhibiting or modulating the activity of specific enzymes involved in disease pathways.
Interacting with Receptors: Binding to cellular receptors and altering signal transduction pathways.
Modulating Gene Expression: Affecting the expression of genes involved in cell growth, differentiation, and apoptosis.
Comparison with Similar Compounds
Similar Compounds
4-bromo-N-cyclopentylbenzamide: Similar structure but with a cyclopentyl group instead of a cyclopropanecarbonyl group.
4-bromo-N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-7-yl]benzenesulfonamide: Similar structure but with a benzenesulfonamide group.
Uniqueness
4-bromo-N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide is unique due to the specific positioning of the bromine atom and the cyclopropanecarbonyl group, which may confer distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
4-bromo-N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-6-yl]benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19BrN2O2/c21-16-7-5-13(6-8-16)19(24)22-17-9-10-18-15(12-17)2-1-11-23(18)20(25)14-3-4-14/h5-10,12,14H,1-4,11H2,(H,22,24) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ORKCRMXAABVWDW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CC(=C2)NC(=O)C3=CC=C(C=C3)Br)N(C1)C(=O)C4CC4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19BrN2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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